
Estrone THP Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone THP Ether is a derivative of estrone, a naturally occurring estrogen hormone. Estrone is one of the three major estrogens produced by the human body, primarily in the ovaries, placenta, and adipose tissue. The addition of a tetrahydropyranyl (THP) ether group to estrone serves as a protective group, enhancing its stability and making it more suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estrone THP Ether typically involves the protection of the hydroxyl group of estrone using dihydropyran (DHP) in the presence of an acid catalyst. The reaction proceeds under mild acidic conditions to form the THP ether. Common catalysts include pyridinium p-toluenesulfonate (PPTS) or silica-supported perchloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts, such as bismuth triflate, is preferred for large-scale production due to their non-toxic nature and high efficiency .
Chemical Reactions Analysis
Types of Reactions: Estrone THP Ether undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized under specific conditions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the THP group, regenerating the original hydroxyl group of estrone.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic hydrolysis or alcoholysis can be employed to remove the THP group
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone ketones, while reduction will regenerate the original estrone molecule .
Scientific Research Applications
Estrone THP Ether has a wide range of applications in scientific research:
Biology: In biological studies, this compound can be used to investigate the metabolic pathways and interactions of estrone derivatives.
Medicine: Research into hormone replacement therapies and the role of estrogens in various physiological processes often involves the use of this compound.
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of estrogenic drugs and other hormone-related compounds
Mechanism of Action
The mechanism of action of Estrone THP Ether involves its conversion back to estrone through the removal of the THP group. Estrone then exerts its effects by binding to estrogen receptors in target tissues, such as the ovaries, uterus, and breast. This binding activates the estrogen receptors, leading to changes in gene expression and subsequent physiological responses .
Comparison with Similar Compounds
Estradiol THP Ether: Another estrogen derivative with a THP protective group, used similarly in organic synthesis and research.
Estriol THP Ether: A derivative of estriol, another major estrogen, with applications in hormone research and therapy.
Uniqueness: Estrone THP Ether is unique due to its specific structure and the stability conferred by the THP group. This stability allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C23H30O3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H30O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-20,22H,2-5,7,9-13H2,1H3/t18-,19-,20+,22?,23+/m1/s1 |
InChI Key |
QOSNUXWKMAFZHA-TYZGACFUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
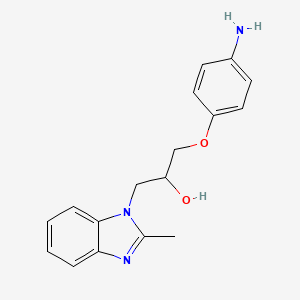

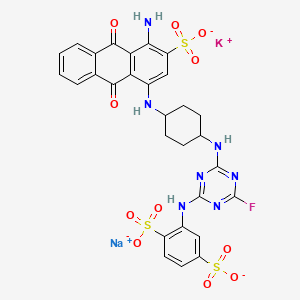
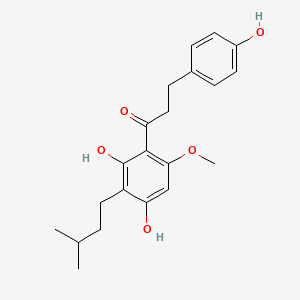
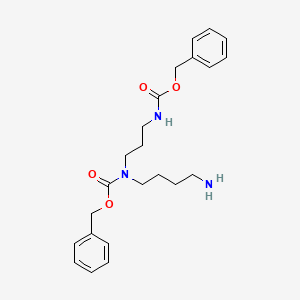
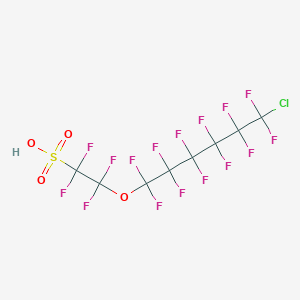
![[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13411223.png)
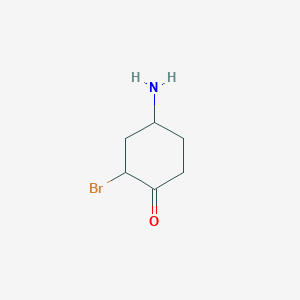
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)
![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)
![2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13411249.png)

